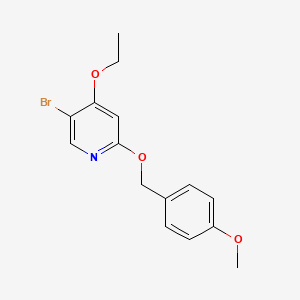
Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate
Overview
Description
Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate, also known as MEB, is an organic compound derived from the pyrazole family of heterocyclic compounds. It is a white powder that has a slightly bitter taste and is soluble in water. MEB has a variety of uses in the scientific research field, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein synthesis. It has also been used in the study of enzyme-substrate interactions and the development of new therapeutic agents. In addition, Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate has been used as a catalyst in organic synthesis, as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as a model compound for the study of organic reactions.
Mechanism Of Action
The mechanism of action for Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate is not fully understood, but it is believed to involve the binding of the compound to the active site of the enzyme. It is thought that the binding of Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate to the enzyme causes the enzyme to become inactive, thereby preventing the enzyme from performing its normal function.
Biochemical and Physiological Effects
Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate has been found to have several biochemical and physiological effects on cells and organisms. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to reduce inflammation in animal models. In addition, Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate has been found to have anti-cancer activity, as well as to have potential anti-diabetic and anti-obesity effects.
Advantages And Limitations For Lab Experiments
The use of Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate in laboratory experiments has several advantages. It is a low-cost compound, is easy to synthesize, and has a wide range of applications. However, there are also some limitations to its use. Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate is not very stable in aqueous solutions and may degrade over time. In addition, the compound can be toxic in high concentrations and may cause adverse reactions in some individuals.
Future Directions
There are a number of potential future directions for the use of Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate. These include further research into the mechanism of action, the development of new therapeutic agents, and the exploration of its potential anti-cancer and anti-diabetic effects. In addition, Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate could be used to study enzyme-substrate interactions and to develop new organic synthesis catalysts. Finally, Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate could be used to develop new drug delivery systems and to study the effects of environmental pollutants on cell and organism health.
properties
IUPAC Name |
methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12-6-9(13(16)17-2)4-5-11(12)10-7-14-15-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNVGPCYSGYOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-ethoxy-4-(1H-pyrazol-4-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)






![1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406477.png)
![4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B1406480.png)
![1-(4-Benzyloxybutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406481.png)
![Ethyl 4-(3-bromoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406482.png)
![Ethyl 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoate](/img/structure/B1406483.png)

